molecular formula C21H20O2 B310563 5-Ethyl-2-methylphenyl1-naphthylacetate

5-Ethyl-2-methylphenyl1-naphthylacetate

Cat. No.: B310563
M. Wt: 304.4 g/mol
InChI Key: NNCOHYIYUPKAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-methylphenyl 1-naphthylacetate is a synthetic aromatic ester compound characterized by a naphthyl backbone substituted with an ethyl-methylphenyl acetate group. The ethyl and methyl substituents on the phenyl ring likely influence its steric and electronic properties, affecting reactivity and solubility.

Properties

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

IUPAC Name

(5-ethyl-2-methylphenyl) 2-naphthalen-1-ylacetate

InChI

InChI=1S/C21H20O2/c1-3-16-12-11-15(2)20(13-16)23-21(22)14-18-9-6-8-17-7-4-5-10-19(17)18/h4-13H,3,14H2,1-2H3

InChI Key

NNCOHYIYUPKAQJ-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)C)OC(=O)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

CCC1=CC(=C(C=C1)C)OC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Ethyl-2-methylphenyl 1-naphthylacetate to structurally or functionally related compounds, based on available evidence and analogous data.

Ethyl 2-phenylacetoacetate (CAS 5413-05-8)

  • Structure: Ethyl 2-phenylacetoacetate shares an ester functional group and a phenyl ring but lacks the naphthyl system present in the target compound. Its α-acetyl group enhances keto-enol tautomerism, a feature absent in 5-Ethyl-2-methylphenyl 1-naphthylacetate.
  • Applications : Widely used as a precursor in synthesizing heterocycles and pharmaceuticals due to its reactive β-ketoester moiety . In contrast, the naphthyl group in 5-Ethyl-2-methylphenyl 1-naphthylacetate may prioritize applications in materials requiring extended aromatic systems.
  • Stability : Ethyl 2-phenylacetoacetate is prone to hydrolysis under acidic or basic conditions, whereas the bulkier substituents in 5-Ethyl-2-methylphenyl 1-naphthylacetate could confer greater steric protection against nucleophilic attack.

1-Methylnaphthalene and 2-Methylnaphthalene

  • Structure : These methyl-substituted naphthalenes lack the ester and phenyl-acetate groups of 5-Ethyl-2-methylphenyl 1-naphthylacetate.
  • Toxicology: 1- and 2-Methylnaphthalene exhibit moderate toxicity, with 1-Methylnaphthalene causing respiratory irritation in animal studies .
  • Environmental Behavior : Methylnaphthalenes are semi-volatile and persistent in soil, while the polar ester group in 5-Ethyl-2-methylphenyl 1-naphthylacetate may increase water solubility and biodegradability.

Phenyl Acetate Derivatives (e.g., Methylphenyl Acetates)

  • Reactivity : Simpler phenyl acetates, such as methylphenyl acetates, undergo ester hydrolysis more readily due to less steric hindrance. The ethyl and methyl substituents in 5-Ethyl-2-methylphenyl 1-naphthylacetate likely slow hydrolysis, favoring stability in industrial processes.
  • Thermal Properties : Naphthyl-containing esters generally exhibit higher melting points and thermal stability compared to phenyl acetates, as seen in analogous compounds like naphthyl benzoates.

Limitations and Knowledge Gaps

  • Data Availability : Direct toxicological or physicochemical data for 5-Ethyl-2-methylphenyl 1-naphthylacetate are absent in the provided evidence. Conclusions are extrapolated from structural analogs.
  • Synthesis Pathways: No industrial or laboratory synthesis methods are documented in the reviewed materials.
  • Ecological Impact : The environmental persistence and biodegradability of this compound remain unstudied.

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